molecular formula C18H23NO B13765987 Benzhydrol, alpha-((tert-butylamino)methyl)- CAS No. 6071-99-4

Benzhydrol, alpha-((tert-butylamino)methyl)-

Cat. No.: B13765987
CAS No.: 6071-99-4
M. Wt: 269.4 g/mol
InChI Key: DIEYOHBZHLDLET-UHFFFAOYSA-N
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Description

Benzhydrol, alpha-((tert-butylamino)methyl)- is a chemical compound known for its unique structure and properties. It is often used in various scientific research and industrial applications due to its reactivity and stability. The compound is characterized by the presence of a benzhydrol group attached to an alpha carbon, which is further connected to a tert-butylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydrol, alpha-((tert-butylamino)methyl)- typically involves the reaction of benzhydrol with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of benzhydrol, alpha-((tert-butylamino)methyl)- is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzhydrol, alpha-((tert-butylamino)methyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydrol ketones, while reduction can produce benzhydrol alcohols .

Scientific Research Applications

Benzhydrol, alpha-((tert-butylamino)methyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Employed in the study of biochemical pathways and as a tool for probing molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which benzhydrol, alpha-((tert-butylamino)methyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzhydrol, alpha-((tert-butylamino)methyl)- include:

  • Benzhydrol
  • Alpha-((methylamino)methyl)benzhydrol
  • Alpha-((ethylamino)methyl)benzhydrol

Uniqueness

What sets benzhydrol, alpha-((tert-butylamino)methyl)- apart from these similar compounds is the presence of the tert-butylamino group, which imparts unique steric and electronic properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it particularly valuable in certain applications .

Properties

CAS No.

6071-99-4

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-(tert-butylamino)-1,1-diphenylethanol

InChI

InChI=1S/C18H23NO/c1-17(2,3)19-14-18(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,19-20H,14H2,1-3H3

InChI Key

DIEYOHBZHLDLET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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